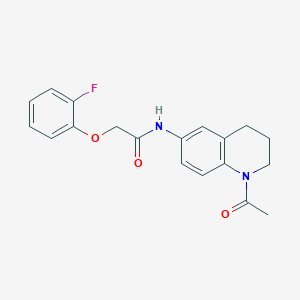

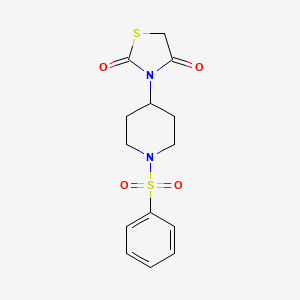

N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” is a chemical compound that contains a benzofuran and thiazole ring. The benzofuran ring is a type of organic compound that consists of a fused benzene and furan ring . The thiazole ring is a type of organic compound that consists of a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . These types of compounds are often used in the development of various pharmaceutical drugs due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, in one study, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For example, the reaction of 2-acetylbenzofuran with bromine afforded 1-(benzofuran-2-yl)-2-bromoethanone according to a previously described method .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon atoms in the molecule, respectively .科学的研究の応用

Metabolic Pathway and Inhibition Study

A study on a structurally related compound, KRO-105714, which is a 2,4,5-trisubstituted 1,3-thiazole derivative, highlighted its anti–atopic dermatitis activity. The research conducted with human liver microsomes revealed the metabolic pathway of KRO-105714, identifying monohydroxylated metabolites and C-demethylated metabolites through a CYP3A4-mediated enzymatic reaction. This underscores the compound's therapeutic potential for inflammation due to its specific metabolic characteristics (Min Song et al., 2014).

Antimicrobial Activity

Another related study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which were tested for antimicrobial activity. Some molecules demonstrated potent inhibitory effects against pathogenic strains, highlighting the antimicrobial potential of thiazole derivatives (D. Bikobo et al., 2017).

Supramolecular Gelators

Research into N-(thiazol-2-yl) benzamide derivatives investigated their gelation behavior, elucidating the role of methyl functionality and S⋯O interaction in their gelation/non-gelation behavior. This study contributes to the understanding of gelator stability and applications in various fields, including materials science (P. Yadav & Amar Ballabh, 2020).

Antifungal Agents

Another research focus was on the synthesis of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, which were evaluated for their antifungal activity. The study indicates the potential of these compounds as antifungal agents, further expanding the application of thiazole derivatives in combating fungal infections (B. Narayana et al., 2004).

将来の方向性

The future directions for the study of “N-(4-(benzofuran-2-yl)thiazol-2-yl)pivalamide” could involve further exploration of its biological activities. For example, it could be interesting to investigate its potential as an antimicrobial or antitumor agent . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .

特性

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-16(2,3)14(19)18-15-17-11(9-21-15)13-8-10-6-4-5-7-12(10)20-13/h4-9H,1-3H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGLHLXUWQRFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669563.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2669565.png)

![4-(2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)benzamide](/img/structure/B2669567.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669571.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-1H-pyrimidine-2,4-dione](/img/structure/B2669572.png)

![3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B2669575.png)

![3-((2-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669578.png)

![5-amino-1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2669582.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate](/img/structure/B2669584.png)